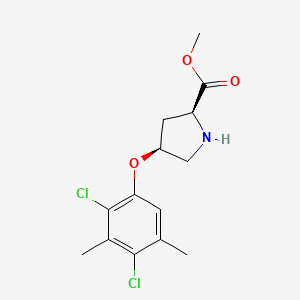
Methyl (2S,4S)-4-(2,4-dichloro-3,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylate
Descripción general
Descripción
Methyl (2S,4S)-4-(2,4-dichloro-3,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylate, also known as MDPC, is an organic compound composed of two chiral centers and two chlorine atoms. It is a white solid that is soluble in water and has a melting point of 134-136°C. MDPC is a popular synthetic compound used for a variety of applications in the scientific research field.
Aplicaciones Científicas De Investigación
Aromaticity in Heterocyclic Systems : A study by Cyrański, Krygowski, Krutošíková, and Sleziak (2001) investigated the molecular structures of various methyl furo[3,2-b]pyrrole-5-carboxylate derivatives. They utilized X-ray diffraction and ab initio calculations to analyze the aromatic character of these systems, concluding that the aromaticity is influenced by topological factors and the substituent effect, which is more significant than in benzene derivatives (Cyrański et al., 2001).
Synthesis and Structure of Pyridine Derivatives : Research by Ma, Chen, Fan, Jia, and Zhang (2018) focused on synthesizing 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives. They reported the crystal structures and spectroscopic properties of these compounds, highlighting the role of weak hydrogen-bonding interactions (Ma et al., 2018).
Antimicrobial Properties of Pyrrole Derivatives : Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, and Jadhav (2019) synthesized novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives. They evaluated their in vitro antimicrobial activities, finding that these compounds, particularly those with a methoxy group, showed significant antibacterial and antifungal activity (Hublikar et al., 2019).
Catalysis in Organic Synthesis : A study by Liu, Ma, Liu, and Wang (2014) explored the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a catalyst for the acylation of inert alcohols. They investigated the reaction mechanism and demonstrated its efficiency in base-free conditions, highlighting its potential in organic synthesis (Liu et al., 2014).
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(2,4-dichloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO3/c1-7-4-11(13(16)8(2)12(7)15)20-9-5-10(17-6-9)14(18)19-3/h4,9-10,17H,5-6H2,1-3H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLSBEGHCONTKT-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)OC2CC(NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)O[C@H]2C[C@H](NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154659 | |
| Record name | rel-(R,4R)-4-(2,4-Dichloro-3,5-dimethylphenoxy)-D-proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2,4-dichloro-3,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylate | |
CAS RN |
1217662-99-1 | |
| Record name | rel-(R,4R)-4-(2,4-Dichloro-3,5-dimethylphenoxy)-D-proline methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217662-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(R,4R)-4-(2,4-Dichloro-3,5-dimethylphenoxy)-D-proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



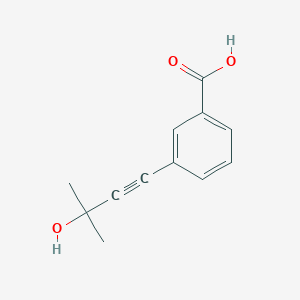
![6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384851.png)

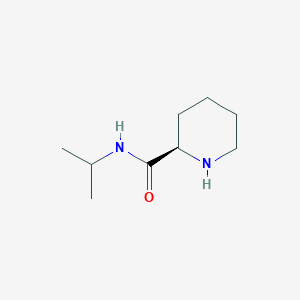
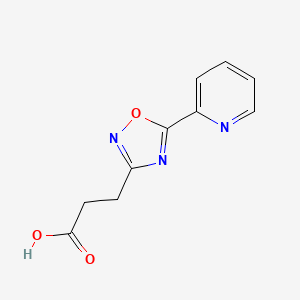
![6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384858.png)
![[(2-Fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B1384860.png)
![6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384861.png)
![N-[2-(aminocarbonyl)phenyl]-4-(1-azepanyl)-3-nitrobenzenecarboxamide](/img/structure/B1384862.png)

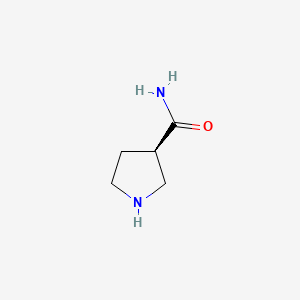
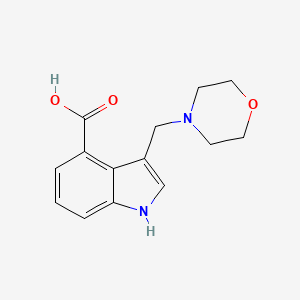
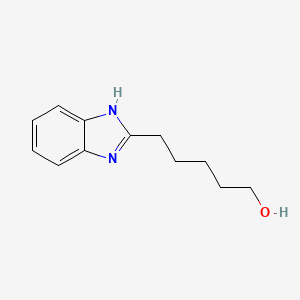
![N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine](/img/structure/B1384873.png)